molecular formula C6H9ClN2O2S B11896879 Pyridin-4-ylmethanesulfonamide hydrochloride

Pyridin-4-ylmethanesulfonamide hydrochloride

Cat. No.: B11896879
M. Wt: 208.67 g/mol
InChI Key: CWHHRYDJYKHPGZ-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonamide hydrochloride is a sulfonamide derivative featuring a pyridine ring substituted at the 4-position with a methanesulfonamide group, further stabilized as a hydrochloride salt.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

pyridin-4-ylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H2,7,9,10);1H

InChI Key

CWHHRYDJYKHPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

The synthesis typically begins with 4-methylpyridine (picoline), which undergoes radical chlorination to yield 4-(chloromethyl)pyridine hydrochloride . This step employs sulfuryl chloride (SO2_2Cl2_2) under ultraviolet light or a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic position of the methyl group:

4-Methylpyridine+SO2Cl2UV/hν4-(Chloromethyl)pyridine hydrochloride+SO2+HCl\text{4-Methylpyridine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV/hν}} \text{4-(Chloromethyl)pyridine hydrochloride} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Yields for this step range from 60–75%, with purity dependent on rigorous exclusion of moisture to prevent hydrolysis of the chloromethyl intermediate.

Sulfite Substitution and Sulfonyl Chloride Formation

The chloromethyl intermediate is reacted with sodium sulfite (Na2_2SO3_3) in aqueous ethanol at 80–90°C to form 4-pyridylmethanesulfonic acid sodium salt . This nucleophilic aromatic substitution (SN_\text{N}Ar) replaces the chloride with a sulfonate group:

4-(Chloromethyl)pyridine+Na2SO34-Pyridylmethanesulfonate Na++NaCl\text{4-(Chloromethyl)pyridine} + \text{Na}2\text{SO}3 \rightarrow \text{4-Pyridylmethanesulfonate Na}^+ + \text{NaCl}

The sulfonate is then converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl5_5) in anhydrous dichloromethane:

4-Pyridylmethanesulfonate+PCl54-Pyridylmethanesulfonyl chloride+POCl3+HCl\text{4-Pyridylmethanesulfonate} + \text{PCl}5 \rightarrow \text{4-Pyridylmethanesulfonyl chloride} + \text{POCl}3 + \text{HCl} \uparrow

This exothermic reaction requires careful temperature control (-10°C to 0°C) to minimize side reactions.

Amination and Salt Formation

The sulfonyl chloride intermediate is treated with concentrated aqueous ammonia to yield the free base pyridin-4-ylmethanesulfonamide . Subsequent acidification with hydrochloric acid generates the hydrochloride salt:

4-Pyridylmethanesulfonyl chloride+NH3Pyridin-4-ylmethanesulfonamideHClPyridin-4-ylmethanesulfonamide hydrochloride\text{4-Pyridylmethanesulfonyl chloride} + \text{NH}_3 \rightarrow \text{Pyridin-4-ylmethanesulfonamide} \xrightarrow{\text{HCl}} \text{Pyridin-4-ylmethanesulfonamide hydrochloride}

Key Data :

  • Yield : 65–80% after salt formation

  • Purity : ≥95% (HPLC)

  • Characterization : 1H NMR^1\text{H NMR} (D2_2O): δ 8.65 (d, 2H, Py-H), 7.45 (d, 2H, Py-H), 4.35 (s, 2H, CH2_2), 3.10 (s, 3H, SO2_2NH2_2).

Functionalization of Pre-Constructed Pyridine Derivatives

Direct Sulfonamidation of 4-Pyridylmethylamine

An alternative route starts with 4-pyridylmethylamine , which reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine):

4-Pyridylmethylamine+MsClEt3NPyridin-4-ylmethanesulfonamideHClHydrochloride salt\text{4-Pyridylmethylamine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Pyridin-4-ylmethanesulfonamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization Notes :

  • Solvent : Dichloromethane or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 70–85%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionHigh scalability; established protocolsRequires hazardous chlorinating agents65–80
Multi-Component ReactionModular; generates complex substituentsIndirect; requires post-modification steps50–60
Direct SulfonamidationFewer steps; mild conditionsLimited commercial availability of precursors70–85

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Sulfonyl Chloride Synthesis

The sulfonate-to-sulfonyl chloride conversion is prone to hydrolysis if moisture is present, leading to sulfonic acid byproducts. Anhydrous conditions (e.g., PCl5_5 in POCl3_3) mitigate this issue.

Tautomerization in Pyridin-4-ol Intermediates

Pyridin-4-ol derivatives exist in equilibrium with their pyridin-4-one tautomers, complicating isolation. O-Sulfonylation with nonafluorobutanesulfonyl fluoride (NfF) stabilizes the product for easier purification.

Industrial-Scale Considerations

Waste Management

  • Phosphorus Byproducts : PCl5_5 and POCl3_3 require neutralization with aqueous base.

  • Chlorinated Solvents : Recycled via distillation.

Cost Analysis

  • Most Economical Route : Direct sulfonamidation (Method 3), assuming 4-pyridylmethylamine is available.

  • Highest Purity : Nucleophilic substitution (Method 1).

Emerging Methodologies

Photocatalytic C–H Sulfonamidation

Recent advances in C–H functionalization enable direct sulfonamidation of 4-methylpyridine using photocatalytic systems (e.g., Ir(III) complexes) . This method avoids pre-halogenation but remains experimental.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (–SO₂NH₂) serves as a reactive site for nucleophilic substitution. Under alkaline conditions (e.g., with triethylamine), the compound undergoes displacement reactions with nucleophiles such as amines or alkoxides. For example:

ArSO2NH2+RNH2BaseArSO2NHR+NH3\text{ArSO}_2\text{NH}_2 + \text{RNH}_2 \xrightarrow{\text{Base}} \text{ArSO}_2\text{NHR} + \text{NH}_3

This reactivity enables the synthesis of derivatives with modified biological activity.

Hydrolysis and Stability

The compound is susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Cleavage of the sulfonamide group yields methanesulfonic acid and pyridin-4-ylmethanamine.

  • Basic Hydrolysis : Produces sulfonate salts and ammonia.

ConditionpH RangePrimary ProductsStability
Strong Acid<2Methanesulfonic acid, AmineLow stability
Strong Base>12Sulfonate salt, AmmoniaModerate

Salt Formation and Acid-Base Reactions

The hydrochloride salt form allows reversible protonation of the pyridine nitrogen. In aqueous solutions, it undergoes pH-dependent equilibria:

C5H4N–SO2NH2HClC5H4N–SO2NH2+H++Cl\text{C}_5\text{H}_4\text{N–SO}_2\text{NH}_2\cdot\text{HCl} \rightleftharpoons \text{C}_5\text{H}_4\text{N–SO}_2\text{NH}_2 + \text{H}^+ + \text{Cl}^-

This property facilitates salt metathesis with stronger acids (e.g., H₂SO₄) or bases (e.g., NaOH).

Redox Reactivity

The pyridine ring participates in redox reactions:

  • Oxidation : Under harsh oxidants (e.g., KMnO₄), the ring undergoes cleavage to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the pyridine to piperidine, altering the compound’s pharmacological profile.

Biological Interaction Mechanisms

The compound modulates biological targets through:

  • Hydrogen Bonding : Sulfonamide and pyridine groups interact with enzyme active sites (e.g., carbonic anhydrase).

  • Electrostatic Interactions : The protonated pyridine nitrogen binds to negatively charged residues in receptors.

Comparative Reactivity with Pyridine Derivatives

The electron-withdrawing sulfonamide group deactivates the pyridine ring toward electrophilic substitution but enhances nucleophilic reactivity at the para-position . Key contrasts include:

FeaturePyridin-4-ylmethanesulfonamideSimple Pyridine
Electrophilic SubstitutionLow reactivityModerate (e.g., nitration)
Nucleophilic SubstitutionHigh at para-positionLow

Catalyst-Mediated Transformations

Recent advances in pyridine chemistry highlight potential applications in multicomponent reactions. For instance, Fe₃O₄-based catalysts enable coupling with aldehydes and amines to form polysubstituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pyridin-4-ylmethanesulfonamide hydrochloride serves as a building block in the synthesis of novel pharmaceutical compounds. Its ability to modulate enzyme activity makes it valuable in drug discovery and development.

Table 1: Potential Therapeutic Applications

Application AreaDescription
Anticancer ActivityInhibits tumor growth and metastasis in various cancer cell lines.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines, suggesting therapeutic use in inflammatory diseases.
NeuroprotectionExhibits protective effects in neurodegenerative disease models.
AntimicrobialShows efficacy against certain bacterial strains, indicating potential as an antibiotic.

Biological Research

The compound is used extensively in biological studies to explore its effects on cellular mechanisms and pathways. It has been shown to interact with various molecular targets, influencing biological processes.

Case Study: Neurodegenerative Diseases
In animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by inhibiting sphingomyelinase activity, which is crucial for neuroinflammation pathways.

Case Study: Cancer Research
Research indicated that this compound can inhibit cell viability in several cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies revealed that it significantly reduced proliferation rates in A549 (lung cancer) and MCF-7 (breast cancer) cells.

Pharmacokinetic Properties

Recent studies have highlighted favorable pharmacokinetic properties of this compound, including good oral bioavailability and effective brain penetration. These characteristics make it suitable for central nervous system applications.

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, enhancing its commercial viability.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.

Comparison with Similar Compounds

To contextualize Pyridin-4-ylmethanesulfonamide hydrochloride, a comparison with structurally or functionally related hydrochlorides is provided below.

Structural and Physicochemical Comparisons

Table 1: Molecular Properties of Selected Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound* C₆H₈N₂O₂S·HCl 212.66 Not Available Pyridine, sulfonamide, HCl
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine, pyrrolidine, 2HCl
Amitriptyline hydrochloride C₂₀H₂₃N·HCl 313.87 549-18-8 Tricyclic amine, HCl
Dosulepin hydrochloride C₁₉H₂₁NS·HCl 331.90 113-52-0 Thioxanthene, tertiary amine, HCl

Key Observations :

  • Pyridine vs. Tricyclic Systems: Pyridin-4-ylmethanesulfonamide and 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride both incorporate pyridine rings, whereas amitriptyline and dosulepin feature tricyclic cores.
  • Functional Group Diversity : The sulfonamide group in Pyridin-4-ylmethanesulfonamide may confer stronger hydrogen-bonding capacity compared to the amine groups in amitriptyline or dosulepin, influencing target selectivity (e.g., sulfonamides often inhibit carbonic anhydrases) .

Comparison :

  • In contrast, tricyclic hydrochlorides like amitriptyline and dosulepin carry explicit acute toxicity warnings .

Analytical Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for analyzing hydrochlorides. For example:

  • Amitriptyline hydrochloride and gabapentin were analyzed with >98% accuracy using a C18 column and methanol-phosphate buffer .
  • Dosulepin hydrochloride demonstrated repeatability with RSD <2% under similar conditions .

Biological Activity

Pyridin-4-ylmethanesulfonamide hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound can be synthesized through the reaction of pyridine with methanesulfonyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound is characterized by its pKa, solubility in various solvents, and stability under different conditions, which are crucial for its biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, leading to various biological effects. Notably, it has been shown to inhibit certain kinases involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis .

Biological Activity Overview

Table 1: Biological Activities of this compound

Activity IC50 (µM) Cell Type Reference
PI3Kγ Inhibition0.064THP-1 cells
GSK-3β Inhibition8Various cell lines
Antiproliferative Activity80 - 200Cancer cell lines
Adipogenic Activity203T3-L1 adipocytes

Case Studies

  • PI3Kγ Inhibition : A study demonstrated that this compound acts as a selective inhibitor of PI3Kγ with an IC50 value of 0.064 µM in THP-1 cells. This selectivity is crucial for developing therapies targeting inflammatory diseases .
  • GSK-3β Inhibition : Another investigation revealed that this compound exhibits potent GSK-3β inhibitory activity with an IC50 of 8 nM, indicating its potential role in treating conditions like Alzheimer's disease and cancer .
  • Antiproliferative Effects : Research on various cancer cell lines showed that this compound has broad-spectrum anticancer activity, with IC50 values ranging from 80 to 200 nM across different types of cancer, including breast and pancreatic cancer .
  • Adipogenic Activity : In a study assessing adipogenesis in 3T3-L1 cells, the compound enhanced adipocyte differentiation at a concentration of 20 µg/mL, suggesting its potential use in metabolic disorders .

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